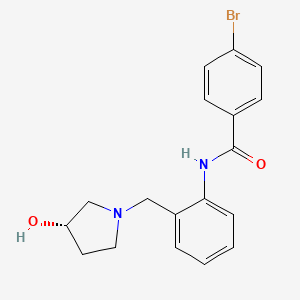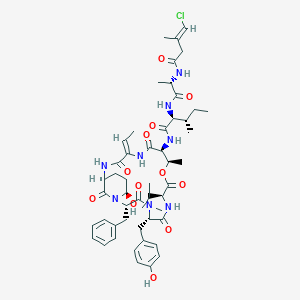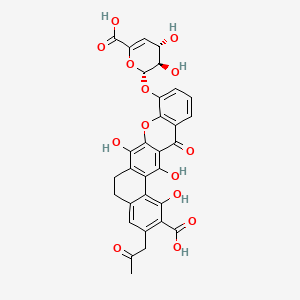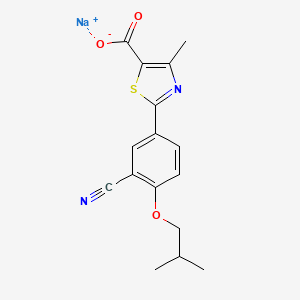
AChE-IN-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-29 is a 3-hydroxy pyrrolidine derivative that acts as a potent cholinesterase inhibitor. It exhibits significant activity against human acetylcholinesterase, electric eel acetylcholinesterase, and equine butyrylcholinesterase, with IC50 values of 0.25 μM, 0.23 μM, and 0.72 μM, respectively . This compound is primarily utilized in Alzheimer’s disease research due to its ability to inhibit acetylcholinesterase and prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-29 involves the formation of a 3-hydroxy pyrrolidine core. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Functionalization: Additional functional groups are introduced through substitution reactions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-29 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
AChE-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cholinesterase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cholinergic transmission and its potential role in neuroprotection.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening tools for cholinesterase inhibitors
Mecanismo De Acción
AChE-IN-29 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of acetylcholinesterase, consisting of serine, histidine, and glutamate residues .
Comparación Con Compuestos Similares
AChE-IN-29 is compared with other cholinesterase inhibitors such as:
Donepezil: A reversible inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A pseudo-irreversible inhibitor that also targets butyrylcholinesterase.
Galantamine: A reversible inhibitor that also modulates nicotinic acetylcholine receptors.
Uniqueness
This compound is unique due to its potent inhibitory activity against multiple cholinesterase enzymes and its ability to inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer’s disease .
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Propiedades
Fórmula molecular |
C18H19BrN2O2 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
4-bromo-N-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-7-5-13(6-8-15)18(23)20-17-4-2-1-3-14(17)11-21-10-9-16(22)12-21/h1-8,16,22H,9-12H2,(H,20,23)/t16-/m0/s1 |
Clave InChI |
JVZPEWOVQXUROG-INIZCTEOSA-N |
SMILES isomérico |
C1CN(C[C@H]1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CN(CC1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)



![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)
![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
